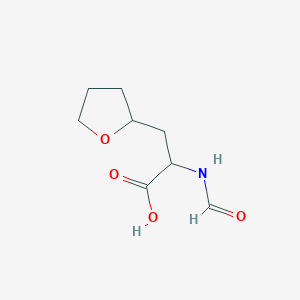
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol It is known for its unique structure, which includes a tetrahydrofuran ring and a formamido group attached to a propanoic acid backbone
準備方法
The synthesis of 2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran-2-carboxylic acid with formamide under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity .
化学反応の分析
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formamido group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
類似化合物との比較
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-Furanpropanoic acid: This compound shares a similar backbone but lacks the formamido group, resulting in different reactivity and applications.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound has a more complex structure and is known for its potent agonist profile for PPARα, -γ, and -δ receptors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
2-Formamido-3-(tetrahydrofuran-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₈H₁₅NO₃
- Molecular Weight : 171.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways. It has been reported to exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Protein Interaction : It can modulate the activity of proteins by binding to active sites or allosteric sites, thereby altering their function.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against gram-positive and gram-negative bacteria, making it a candidate for antibiotic development. |
| Anti-inflammatory | Potentially reduces inflammation through inhibition of pro-inflammatory cytokines. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro, particularly in specific cancer cell lines. |
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | MIC (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 10 | Effective against both gram-positive and negative bacteria |
| Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | Anticancer | 5 | Similar mechanism involving apoptosis induction |
| N-benzyl-3-morpholinone | Anti-inflammatory | 15 | Less potent but shares structural similarities |
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
2-formamido-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO4/c10-5-9-7(8(11)12)4-6-2-1-3-13-6/h5-7H,1-4H2,(H,9,10)(H,11,12) |
InChIキー |
NLUYQRMODYWIFY-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CC(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















